N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide
Description
N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a propan-2-yloxy group and an indole moiety
Properties
IUPAC Name |
N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-10(2)20-13-8-12(9-13)17-16(19)15-7-11-5-3-4-6-14(11)18-15/h7,10,12-13,18H,3-6,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSHZHMEYMPDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)NC(=O)C2=CC3=C(N2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Propan-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the cyclobutyl ring with propan-2-ol.
Synthesis of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of the Cyclobutyl and Indole Units: The final step involves the formation of the carboxamide linkage, typically through the reaction of the amine group on the indole with a carboxylic acid derivative on the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The propan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its indole moiety is known for its biological activity, and modifications to the cyclobutyl ring could enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the rigidity and stability of the cyclobutyl ring.
Mechanism of Action
The mechanism of action of N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The indole moiety might engage in π-π interactions or hydrogen bonding, while the cyclobutyl ring could provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-methylamide
- N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-ethylamide
Uniqueness
The uniqueness of N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide lies in its specific combination of functional groups and ring structures. The presence of both a cyclobutyl ring and an indole moiety provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
